![molecular formula C24H21ClN2OS B2678326 6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one CAS No. 866049-02-7](/img/structure/B2678326.png)
6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one
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Overview
Description
6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a useful research compound. Its molecular formula is C24H21ClN2OS and its molecular weight is 420.96. The purity is usually 95%.
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Biological Activity
6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a quinazolinone derivative that has garnered attention for its potential therapeutic applications. This compound, characterized by its unique chemical structure, exhibits a range of biological activities, including antimicrobial, anticancer, and cardiovascular effects. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C24H21ClN2OS
- Molecular Weight : 420.96 g/mol
- CAS Number : 866049-02-7
The compound features a quinazolinone core with a chlorine atom and a sulfanylmethyl group, which are believed to contribute to its biological properties.
1. Antimicrobial Activity
Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi. For instance, certain quinazolinones have shown effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values as low as 0.78 µg/mL .
2. Anticancer Activity
The anticancer potential of this compound is notable. Studies have demonstrated that quinazolinone derivatives can induce cell cycle arrest in cancer cells. For example, one study reported significant inhibition of growth in cell lines such as Ehrlich Ascites Carcinoma and Sarcoma-180, suggesting that these compounds may act through mechanisms involving apoptosis and cell cycle modulation .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Ehrlich Ascites Carcinoma | 10 | Cell cycle arrest at G2/M phase |
Sarcoma-180 | 15 | Induction of apoptosis |
Breast Cancer | 5 | Inhibition of EGFR autophosphorylation |
3. Cardiovascular Activity
Quinazolinone derivatives have also been investigated for their cardiovascular effects. In vivo studies have shown that certain compounds can significantly lower blood pressure and control heart rate in animal models. For instance, one derivative demonstrated a hypotensive effect leading to bradycardia in treated rats .
Table 2: Cardiovascular Effects
Compound | Effect | Study Reference |
---|---|---|
Quinazolinone Derivative A | Blood pressure reduction | Singh et al., 2013 |
Quinazolinone Derivative B | Heart rate control | Pathak et al., 2014 |
Case Studies
Several case studies highlight the clinical relevance of quinazolinone derivatives:
- Case Study on Anticancer Activity : A recent study synthesized various quinazolinone derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that modifications to the quinazolinone structure could enhance anticancer activity significantly .
- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several quinazolinone derivatives against resistant strains of bacteria. The findings revealed that specific substitutions on the quinazolinone ring improved activity against resistant pathogens .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives, including 6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one. Research indicates that modifications on the quinazolinone scaffold can enhance efficacy against various bacterial strains. For instance, compounds with similar structures have shown significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable antimicrobial activity.
Case Study :
A comparative study evaluated the antimicrobial effects of various quinazolinone derivatives. The results indicated that compounds with electron-donating groups exhibited improved activity against Staphylococcus aureus and Escherichia coli, which could be extrapolated to suggest potential efficacy for this compound .
Anti-inflammatory Activity
Quinazolinones are known for their anti-inflammatory properties. The presence of specific substituents can modulate the inflammatory response by inhibiting key enzymes involved in the inflammatory pathway. The compound has been assessed for its ability to reduce inflammation markers in vitro.
Research Findings :
In vitro studies demonstrated that similar quinazolinone derivatives effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This suggests that this compound may also possess significant anti-inflammatory properties .
Anticancer Potential
The anticancer applications of quinazolinone derivatives have been widely studied due to their ability to induce apoptosis in cancer cells. Preliminary investigations into the cytotoxic effects of related compounds have shown promising results against various cancer cell lines.
Case Study :
A study focused on the cytotoxic effects of different quinazolinone derivatives found that certain modifications led to increased potency against breast cancer cell lines. This suggests that this compound may also exhibit similar anticancer activity .
Properties
IUPAC Name |
6-chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-15-10-16(2)12-19(11-15)29-14-23-26-21-9-8-18(25)13-20(21)24(28)27(23)22-7-5-4-6-17(22)3/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGCYOVFCGUEDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.